4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 354563-89-6
VCID: VC2335494
InChI: InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3
SMILES: COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine

CAS No.: 354563-89-6

Cat. No.: VC2335494

Molecular Formula: C17H22N4O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine - 354563-89-6

Specification

CAS No. 354563-89-6
Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
IUPAC Name 4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
Standard InChI InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3
Standard InChI Key BGJADJLMAYMTRR-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC
Canonical SMILES COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC

Introduction

Chemical Structure and Properties

Chemical Identity and Structure

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is a pyrimidine derivative with characteristic structural features that define its chemical identity. The compound has been assigned the CAS registry number 354563-89-6, which serves as its unique identifier in chemical databases . The molecular structure consists of a pyrimidine ring with methoxy groups at positions 4 and 6, and a phenyl(piperazin-1-yl)methyl moiety at position 2.

The compound's core structure can be described as having three main components: the pyrimidine ring with its two methoxy substituents, a central carbon atom that serves as a bridge, and the piperazine ring linked to a phenyl group. This arrangement creates a molecule with multiple potential interaction sites, including nitrogen atoms in the pyrimidine and piperazine rings that can act as hydrogen bond acceptors, and the methoxy groups that contribute to specific electronic properties .

Physical and Chemical Properties

The physical and chemical properties of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine are determined by its molecular structure. The compound has a molecular formula of C₁₇H₂₂N₄O₂ and a molecular weight of 314.4 g/mol . Its structural representation can be expressed through standardized notations such as the SMILES code (COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC) and the InChI string (InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3).

Table 1 summarizes the key physicochemical properties of the compound:

PropertyValueSource
Molecular FormulaC₁₇H₂₂N₄O₂
Molecular Weight314.4 g/mol
CAS Number354563-89-6
PubChem CID2736216
Standard InChIKeyBGJADJLMAYMTRR-UHFFFAOYSA-N

Due to the presence of the piperazine moiety, which contains a secondary amine, the compound likely exhibits basic properties and may form salts with acids. The methoxy groups contribute to its lipophilicity, potentially influencing its membrane permeability and drug-like properties. The compound's three-dimensional structure, influenced by the arrangements of its constituent groups, plays a significant role in determining its biological activities and potential applications .

Biological Activity and Applications

Structure-Activity Relationships

Structure-activity relationships (SAR) can be inferred from research on related compounds. The work on similar pyrimidine derivatives revealed that certain structural modifications significantly impact biological activity, particularly fungicidal properties. For example, in the series of 1,2,3-triazoles containing the 4,6-dimethoxypyrimidin-2-yl piperazine moiety:

  • The introduction of specific glycosyl substituents enhanced fungicidal activity against Physalospora piricola

  • Acetylated glucopyranosyl triazole derivatives showed particularly promising activity, comparable to commercial fungicides like chlorothalonil

This suggests that the 4,6-dimethoxypyrimidine core serves as an important pharmacophore, with biological activity modulated by the nature of the substituents. By extension, the phenyl(piperazin-1-yl)methyl group in our target compound likely contributes to its specific biological profile, potentially influencing target selectivity and potency.

Related Compounds and Structural Analogs

Structural Variations

Several compounds structurally related to 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine have been synthesized and studied. One notable analog is 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine (CAS No. 2640966-05-6), which differs in the connection pattern between the piperazine and phenyl groups. In this analog, the piperazine is directly connected to the phenyl ring (which bears a methyl substituent at position 3), rather than through a methine bridge as in our target compound.

Another relevant class of compounds includes the 1-substituted phenyl(glycosyl)-4-{4-[4,6-dimethoxy)pyrimidin-2-yl] piperazin-1-yl}methyl-1H-1,2,3-triazoles studied by Mao et al. (2013). These compounds incorporate the 4,6-dimethoxypyrimidin-2-yl piperazine moiety within a more complex structure featuring a 1,2,3-triazole ring and various phenyl or glycosyl substituents .

Table 2: Structural comparison of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine and related compounds:

CompoundCAS NumberKey Structural DifferenceMolecular FormulaMolecular Weight
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine354563-89-6Reference compoundC₁₇H₂₂N₄O₂314.4 g/mol
4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine2640966-05-6Direct connection between piperazine and 3-methylphenylC₁₇H₂₂N₄O₂314.4 g/mol
1-substituted phenyl-4-{4-[4,6-dimethoxy)pyrimidin-2-yl] piperazin-1-yl}methyl-1H-1,2,3-triazolesVariousAdditional 1,2,3-triazole ringVariesVaries

Functional Significance of Structural Variations

The structural variations among these related compounds significantly impact their chemical and biological properties. The positioning of the piperazine relative to the phenyl ring (direct connection versus methine bridge) affects the molecule's three-dimensional shape, flexibility, and electronic distribution, potentially altering its interaction with biological targets.

In the 1,2,3-triazole derivatives, the incorporation of the additional heterocyclic ring system and various substituents (phenyl or glycosyl) modifies the compounds' physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity. These modifications have been shown to influence biological activity, with certain glycosyl-substituted derivatives demonstrating enhanced fungicidal properties .

Understanding these structure-activity relationships is crucial for the rational design of new derivatives with optimized properties for specific applications. The systematic exploration of structural variations around the 4,6-dimethoxypyrimidine core continues to be an active area of research in medicinal chemistry.

Current Research and Future Directions

Recent Research Developments

Current research involving 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine and related compounds has focused on several areas:

  • Exploration of biological activities: Research has investigated the antifungal properties of compounds containing the 4,6-dimethoxypyrimidine core, with promising results against plant pathogens like Physalospora piricola

  • Structure modification and optimization: Studies have explored various substituents and structural modifications to enhance biological activity and optimize physicochemical properties. For example, the introduction of glycosyl substituents has shown potential for improving antifungal activity

  • Structure-activity relationship analysis: Ongoing research aims to understand the relationship between molecular structure and biological activity, providing insights for the rational design of more effective compounds

The 2013 study by Mao et al. represents a significant contribution to this field, demonstrating that some derivatives exhibited moderate but promising fungicidal activities. Notably, acetylated glucopyranosyl triazole displayed fungicidal activity against Physalospora piricola comparable to the commercial fungicide chlorothalonil .

Future Research Opportunities

Several promising research directions could further advance the understanding and applications of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine and its derivatives:

  • Expanded biological screening: Testing the compound against a broader range of pathogens, including bacteria, viruses, and parasites, as well as cancer cell lines

  • Mechanism of action studies: Investigating the molecular mechanisms underlying the biological activities of these compounds, potentially identifying specific cellular targets

  • Structure optimization: Developing new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties

  • Computational studies: Employing molecular modeling and simulation techniques to predict structure-activity relationships and guide rational design efforts

  • Advanced synthesis methods: Developing more efficient, environmentally friendly synthetic routes for the preparation of these compounds and their derivatives

These research directions hold potential for the development of new therapeutic agents, agricultural chemicals, or research tools based on the 4,6-dimethoxypyrimidine scaffold.

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